[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride
Overview
Description
[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride (4-MPCDH) is an organic compound belonging to the class of cyclohexylpiperidines. It is a synthetic compound that has been extensively studied due to its potential applications in scientific research. 4-MPCDH is a versatile compound with a wide range of applications in biochemistry, pharmacology and other fields. It has been used as a tool to study the structure-activity relationships of various compounds, as well as to investigate the biochemical and physiological effects of drugs.
Scientific Research Applications
Carbene-Catalyzed α-Carbon Amination
- Research Focus: This study focuses on the NHC-catalyzed α-carbon amination of chloroaldehydes using cyclohexadiene-1,2-diimines as amination reagents. The reaction offers a method to produce optically enriched dihydroquinoxalines, essential structures in natural products and synthetic bioactive molecules (Huang et al., 2019).
Synthesis and Biological Activity of Benzimidazole Derivatives
- Research Focus: This paper describes the synthesis of a series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines and their evaluation for anti-bacterial and cytotoxic properties. The study contributes to the understanding of the potential biological activities of such compounds (Noolvi et al., 2014).
Reductive Amination of Piperidinones
- Research Focus: This research highlights the reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones using sodium cyanoborohydride. The study provides insight into the synthesis of 4-amino-2,6-diaryl-3-methylpiperidines, which have applications in the development of analgesics, neuroleptics, and antihistamines (Senguttuvan et al., 2013).
Yeast-Mediated Reduction of β-Keto Amides
- Research Focus: The study explores the yeast-mediated reduction of β-keto amides derived from cyclic amines, offering potential methodologies for enantioselective synthesis in pharmaceutical research (Saxon et al., 2008).
Electrophilic Aminations with Oxaziridines
- Research Focus: This paper discusses the electrophilic aminations using cyclohexanespiro-3'-oxaziridines, contributing to the synthesis of various nitrogen-containing compounds and amines, relevant in the development of pharmaceuticals and other bioactive compounds (Andreae & Schmitz, 1991).
properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)cyclohexan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-10-6-8-14(9-7-10)12-4-2-11(13)3-5-12;;/h10-12H,2-9,13H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEDVHQYZKEABB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCC(CC2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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